6H-Pyrazolo[3,4-d]pyrimidine 6H-Pyrazolo[3,4-d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 271-77-2
VCID: VC16000897
InChI: InChI=1S/C5H4N4/c1-4-2-8-9-5(4)7-3-6-1/h1-2H,3H2
SMILES:
Molecular Formula: C5H4N4
Molecular Weight: 120.11 g/mol

6H-Pyrazolo[3,4-d]pyrimidine

CAS No.: 271-77-2

Cat. No.: VC16000897

Molecular Formula: C5H4N4

Molecular Weight: 120.11 g/mol

* For research use only. Not for human or veterinary use.

6H-Pyrazolo[3,4-d]pyrimidine - 271-77-2

Specification

CAS No. 271-77-2
Molecular Formula C5H4N4
Molecular Weight 120.11 g/mol
IUPAC Name 6H-pyrazolo[3,4-d]pyrimidine
Standard InChI InChI=1S/C5H4N4/c1-4-2-8-9-5(4)7-3-6-1/h1-2H,3H2
Standard InChI Key JWLZNLNXBPRJEZ-UHFFFAOYSA-N
Canonical SMILES C1N=CC2=CN=NC2=N1

Introduction

Structural Characteristics and Tautomeric Behavior

The pyrazolo[3,4-d]pyrimidine system consists of a five-membered pyrazole ring fused to a six-membered pyrimidine ring at positions 3 and 4 (Figure 1). The numbering system assigns position 1 to the pyrazole nitrogen adjacent to the fusion point, with the pyrimidine ring numbered conventionally. Tautomerism between the 1H- and 6H- forms arises from the migration of the hydrogen atom between N1 and N6, influencing electronic distribution and intermolecular interactions. X-ray crystallographic studies of derivatives such as 4-ethoxy-6-(2-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine confirm planarity of the fused rings, with bond lengths consistent with aromatic delocalization .

Substituents at positions 1, 4, and 6 critically modulate biological activity. For instance, 4-amino groups enhance kinase binding affinity, while hydrophobic groups at C6 improve membrane permeability. Chlorination at C4 and C6, as seen in 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (CAS 42754-96-1), introduces electrophilic sites for nucleophilic substitution reactions, making it a key intermediate for further functionalization .

Synthetic Methodologies

Four-Component One-Pot Synthesis

A recent breakthrough involves a four-component condensation of hydrazines, methylenemalononitriles, aldehydes, and alcohols under alkaline conditions (Scheme 1). This method proceeds via two pathways:

  • Schiff base formation: Hydrazine reacts with methylenemalononitrile to form 5-aminopyrazole-4-carbonitrile, which condenses with aldehydes to yield Schiff bases. Subsequent Pinner reaction with alcohols generates imine intermediates that cyclize to pyrazolo[3,4-d]pyrimidines .

  • Direct cyclization: Alternative pathways involve Dimroth rearrangement of intermediates, followed by oxidation to aromatize the pyrimidine ring.

This approach achieves yields up to 62% and accommodates diverse substituents, including nitro, phenyl, and ethoxy groups. For example, 4-ethoxy-1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine was synthesized with a reaction time of 30 minutes at 0°C .

Halogenation and Functionalization

Pharmacological Applications

Kinase Inhibition and Antiproliferative Activity

Pyrazolo[3,4-d]pyrimidines exhibit potent inhibition of Src family kinases, which regulate cell proliferation and differentiation. PP2 (4-Amino-5-(4-chlorophenyl)-7-(dimethylethyl)pyrazolo[3,4-d]pyrimidine) inhibits c-Src with an IC50 of 61.8 μM, inducing epithelial polarization in intestinal cells . Structural optimization led to compound 22 (IC50 = 31.2 μM), which doubles Src inhibition but suffers from aqueous solubility issues. Prodrug strategies using 2-hydroxypropyl-β-cyclodextrin complexes improved solubility and enhanced activity against osteosarcoma (SaOS-2) and leukemia cell lines .

ROS-Mediated Anticancer Mechanisms

Derivatives such as 4-ethoxy-6-(3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine (compound 38) trigger ROS accumulation by suppressing antioxidant enzymes (catalase, glutathione peroxidase). This oxidative stress correlates with cytotoxicity in non-small cell lung cancer (A549) and renal carcinoma (786-0) cells, with IC50 values ranging from 80–120 μM . SAR studies indicate that electron-withdrawing groups at C6 (e.g., nitro, chloro) enhance ROS generation, while bulky substituents at C1 reduce metabolic clearance.

Structure-Activity Relationships (SAR)

  • C4 Position: Amino groups improve kinase binding via hydrogen bonding. Methylation reduces activity, highlighting the importance of free NH2 groups .

  • C6 Position: Thioether groups (e.g., SCH3) increase lipophilicity and membrane penetration. Replacement with hydroxyl groups diminishes potency due to reduced cellular uptake .

  • N1 Substituents: Aryl groups (e.g., phenyl) enhance stability against hepatic metabolism. Alkyl chains improve solubility but may reduce target affinity .

Challenges and Future Directions

Current limitations include poor aqueous solubility and off-target effects on adenosine receptors. Prodrug approaches (e.g., phosphate esters) and nanoparticle formulations are under investigation to enhance pharmacokinetics. Future research should explore combinatorial libraries targeting emerging kinases (e.g., BTK, JAK3) and inflammatory pathways.

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